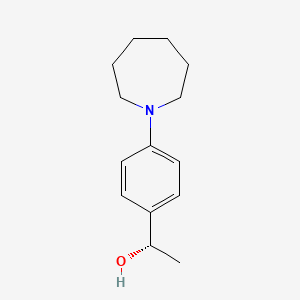
(2-Methylcyclohexyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylcyclohexyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H15ClO2S. This compound is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2-methylcyclohexyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
(2-Methylcyclohexyl)methanesulfonyl chloride can be synthesized through the reaction of methanesulfonyl chloride with 2-methylcyclohexanol. The reaction typically involves the use of a non-nucleophilic base such as pyridine to facilitate the substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
(2-Methylcyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Alkenes: Formed by elimination reactions
科学的研究の応用
(2-Methylcyclohexyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methylcyclohexyl)methanesulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: The parent compound, used in similar reactions but lacks the 2-methylcyclohexyl group.
Tosyl chloride: Another sulfonyl chloride compound, used in similar applications but has a different aromatic group.
Uniqueness
(2-Methylcyclohexyl)methanesulfonyl chloride is unique due to the presence of the 2-methylcyclohexyl group, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions.
特性
分子式 |
C8H15ClO2S |
|---|---|
分子量 |
210.72 g/mol |
IUPAC名 |
(2-methylcyclohexyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h7-8H,2-6H2,1H3 |
InChIキー |
WUFVNNCYVWPDNS-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)







![[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13154981.png)

![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)

![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)

